molecular formula C15H10F6OS2 B12430409 1-(Trifluoromethylsulfanyl)-4-[[4-(trifluoromethylsulfanyl)phenoxy]methyl]benzene

1-(Trifluoromethylsulfanyl)-4-[[4-(trifluoromethylsulfanyl)phenoxy]methyl]benzene

Cat. No.: B12430409
M. Wt: 384.4 g/mol
InChI Key: OJUUGOMDHJFXJH-UHFFFAOYSA-N
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Description

1-(Trifluoromethylsulfanyl)-4-[[4-(trifluoromethylsulfanyl)phenoxy]methyl]benzene is an organic compound characterized by the presence of trifluoromethylsulfanyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(trifluoromethylsulfanyl)-4-[[4-(trifluoromethylsulfanyl)phenoxy]methyl]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethylsulfanyl)phenol and 4-(trifluoromethylsulfanyl)benzyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

    Reaction Mechanism: The nucleophilic substitution reaction occurs when the phenoxide ion, generated from 4-(trifluoromethylsulfanyl)phenol, attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethylsulfanyl)-4-[[4-(trifluoromethylsulfanyl)phenoxy]methyl]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding thiol or sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Substituted benzene derivatives.

Scientific Research Applications

1-(Trifluoromethylsulfanyl)-4-[[4-(trifluoromethylsulfanyl)phenoxy]methyl]benzene has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(trifluoromethylsulfanyl)-4-[[4-(trifluoromethylsulfanyl)phenoxy]methyl]benzene involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl groups can influence the compound’s reactivity and binding affinity to various biomolecules, potentially affecting enzymatic activity, receptor binding, and other biological processes.

Comparison with Similar Compounds

    1-(Trifluoromethylsulfanyl)-4-methylbenzene: This compound has a similar structure but lacks the phenoxy group, resulting in different chemical properties and reactivity.

    4-(Trifluoromethylsulfanyl)phenol: This compound contains a hydroxyl group instead of the phenoxy group, leading to different applications and reactivity.

Uniqueness: 1-(Trifluoromethylsulfanyl)-4-[[4-(trifluoromethylsulfanyl)phenoxy]methyl]benzene is unique due to the presence of both trifluoromethylsulfanyl and phenoxy groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and interactions, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C15H10F6OS2

Molecular Weight

384.4 g/mol

IUPAC Name

1-(trifluoromethylsulfanyl)-4-[[4-(trifluoromethylsulfanyl)phenoxy]methyl]benzene

InChI

InChI=1S/C15H10F6OS2/c16-14(17,18)23-12-5-1-10(2-6-12)9-22-11-3-7-13(8-4-11)24-15(19,20)21/h1-8H,9H2

InChI Key

OJUUGOMDHJFXJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)SC(F)(F)F)SC(F)(F)F

Origin of Product

United States

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